molecular formula C7H4N4 B13689121 [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile

[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile

Cat. No.: B13689121
M. Wt: 144.13 g/mol
InChI Key: LOWZOKFWXZVQGG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique triazole and pyridine rings fused together, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile can be achieved through various methods. One efficient approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers short reaction times, high yields, and operational simplicity.

Another method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to synthesize triazolo[4,3-a]pyridine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is environmentally friendly and provides high yields.

Industrial Production Methods

Industrial production of this compound typically involves scalable methods such as the one-pot synthesis mentioned above. The use of microwave irradiation and catalyst-free conditions has also been explored for large-scale production, offering eco-friendly and efficient alternatives .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Sodium hydroxide (NaOH): Used in the one-pot synthesis method.

    Dicationic molten salts: Used as catalysts for environmentally friendly synthesis.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific fusion of triazole and pyridine rings, along with the presence of a carbonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h1-3,5H

InChI Key

LOWZOKFWXZVQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C#N

Origin of Product

United States

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